molecular formula C10H9FN4 B8388985 6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B8388985
M. Wt: 204.20 g/mol
InChI Key: UIQTWVMKWJPHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9FN4 and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

IUPAC Name

6-(2-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H9FN4/c1-6-14-8(5-9(12)15-6)7-3-2-4-13-10(7)11/h2-5H,1H3,(H2,12,14,15)

InChI Key

UIQTWVMKWJPHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 20 mL microwave vials was added 4-Amino-6-chloro-2-methylpyrimidine (SynChem) (0.500 g, 3.48 mmol), 2-fluoro-3-pyridineboronic acid (Aldrich) (0.687 g, 4.88 mmol), Amphos (Aldrich) (0.123 g, 0.174 mmol), potassium acetate (Aldrich) (0.653 mL, 10.45 mmol), EtOH (12 mL), and water (1.2 mL). The vial was degassed by bubbling N2 for 5 min then sealed off and microwave heated at 100° C. for 20 min. The reaction mixture was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×10 mL). The combined organic layers were dried over MgSO4 and concentrated. The crude product was purified by column chromatography (80 g, 20% to 40% acetone in hexanes) to afford the desired product as a yellow solid (600 mg). MS (ESI pos. ion) m/z: 205.1. 1H NMR (300 MHz, CDCl3) δ ppm 2.59 (s, 3H) 4.96 (br. s., 2H) 6.89 (s, 1H) 7.34 (ddd, J=7.34, 4.93, 1.90 Hz, 1H) 8.27 (dd, J=3.00, 1.53 Hz, 1H) 8.66 (ddd, J=9.76, 7.64, 2.05 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.687 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-2-methyl-4-pyrimidinamine (SynChem, Inc., Des Plaines, Ill.) (0.500 g, 3.48 mmol), 2-fluoropyridin-3-ylboronic acid (0.589 g, 4.18 mmol), PdCl2 (dppf) complex with dichloromethane (0.199 g, 0.244 mmol) and 2 M Na2CO3 (aq., 5.22 mL, 10.45 mmol) in dioxane (17 mL) was stirred at 110° C. overnight. After cooling to RT, water was added and the mixture was filtered through Celite® (diatomaceous earth). The mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated. The crude material was adsorbed onto a plug of silica gel and purified by chromatography through a silica gel column (40 g), eluting with a gradient of 0% to 5% MeOH in CH2Cl2, to provide 6-(2-fluoro-3-pyridinyl)-2-methyl-4-pyrimidinamine (0.173 g, 0.85 mmol, 24% yield) as an off-white solid. m/z (ESI, +ve) 205.1 (M+H)+. 1H NMR (400 MHz, d6-DMSO) δ 8.52-8.62 (m, 1H); 8.27-8.34 (m, 1H); 7.44-7.61 (m, 2H); 7.00 (br. s., 1H); 6.75-6.83 (m, 1H); 2.39 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step One
Quantity
0.199 g
Type
reactant
Reaction Step One
Quantity
5.22 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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